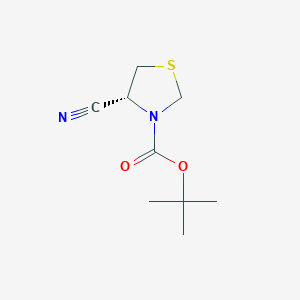

(R)-4-Ciano-tiazolidina-3-carboxílico ácido éster tert-butílico

Descripción general

Descripción

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Aplicaciones Científicas De Investigación

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyanoacetamide derivative with a thiol compound in the presence of a base. The reaction proceeds through nucleophilic addition and cyclization to form the thiazolidine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Mecanismo De Acción

The mechanism of action of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different chemical properties.

Thiadiazole: Contains both sulfur and nitrogen atoms in a five-membered ring, with diverse biological activities.

Triazole: A five-membered ring with three nitrogen atoms, known for its pharmacological properties.

Uniqueness

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyano group and tert-butyl ester group differentiate it from other thiazolidine derivatives, making it a valuable compound for research and development in various fields.

Actividad Biológica

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester (CAS 391248-15-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is C₉H₁₄N₂O₂S. The compound features a thiazolidine ring, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer research. The tert-butyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

1. Anticancer Properties

Research indicates that thiazolidine derivatives, including (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G1 phase |

| MCF-7 | 10.0 | Inhibition of proliferation |

2. Anti-inflammatory Effects

Thiazolidine derivatives have been studied for their anti-inflammatory properties. (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has shown potential in modulating inflammatory pathways, specifically by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing cellular damage.

The biological activity of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, modulating their activity and influencing cellular signaling.

- Receptor Modulation : It may bind to receptors associated with inflammation and cancer progression, altering their signaling cascades.

- Cell Cycle Regulation : The compound induces cell cycle arrest by affecting cyclin-dependent kinases (CDKs), leading to halted proliferation in cancer cells.

Case Study 1: Anticancer Activity

A recent study investigated the effects of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester on human leukemia cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value below 15 µM. Flow cytometry analysis confirmed the induction of apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues.

Propiedades

IUPAC Name |

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZOKOCBWIYDLT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374109 | |

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-15-0 | |

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.